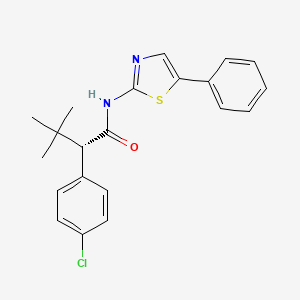

(S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CFMB is an agonist of the FFA2 receptor.

Actividad Biológica

(S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide, commonly referred to as CFMB, is a chemical compound with significant biological activity. It is classified as an allosteric agonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. This receptor plays a crucial role in various physiological processes, including the regulation of inflammation and metabolism.

- CAS Number : 1208552-99-1

- Molecular Formula : C21H21ClN2OS

- Molecular Weight : 384.92 g/mol

- Synonyms : FFAR2 agonist 58, this compound

CFMB operates primarily as an allosteric agonist for FFA2, enhancing the receptor's response to its natural ligand, acetate. The compound demonstrates a left-shifted dose-response curve with an IC50 value of approximately 0.7 µM, indicating its potency in activating the receptor compared to acetate itself . This mechanism suggests potential applications in metabolic disorders and inflammatory conditions.

In Vitro Studies

Research has shown that CFMB exhibits several biological activities:

- Anti-inflammatory Effects : CFMB has been noted for its ability to modulate inflammatory responses through FFA2 activation. This action may be beneficial in treating conditions characterized by chronic inflammation.

- Metabolic Regulation : As an FFA2 agonist, CFMB could influence glucose metabolism and insulin sensitivity. This is particularly relevant in the context of obesity and type 2 diabetes management.

Case Studies and Research Findings

-

Study on Inflammation :

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory potential of CFMB through its action on FFA2. The compound was shown to reduce pro-inflammatory cytokine levels in macrophages when stimulated with lipopolysaccharides (LPS) . -

Metabolic Effects :

In another investigation, CFMB was evaluated for its effects on glucose uptake in adipocytes. Results indicated that treatment with CFMB significantly increased glucose uptake compared to control groups, suggesting a role in improving insulin sensitivity . -

Cancer Research :

Preliminary studies have suggested that CFMB may have cytotoxic effects on certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to elucidate these effects and their clinical relevance.

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C21H21ClN2OS

- Molecular Weight : 384.92 g/mol

- CAS Number : 1208552-99-1

The structure features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the chlorophenyl and dimethyl groups contributes to its lipophilicity and biological interactions.

Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer properties. A study focusing on thiazole derivatives showed that certain compounds exhibited potent activity against breast cancer cell lines, such as MCF7 . Although direct studies on CFMB are not prevalent, the structural similarities with these active compounds suggest potential efficacy in cancer treatment.

Acetylcholinesterase Inhibition

Compounds with thiazole rings have been linked to acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. Research has shown that thiazole derivatives can effectively inhibit acetylcholinesterase, enhancing acetylcholine levels in the brain . This mechanism could position CFMB as a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2OS/c1-21(2,3)18(15-9-11-16(22)12-10-15)19(25)24-20-23-13-17(26-20)14-7-5-4-6-8-14/h4-13,18H,1-3H3,(H,23,24,25)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAPEFXSRDIMFP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673152 |

Source

|

| Record name | (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208552-99-1 |

Source

|

| Record name | (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.